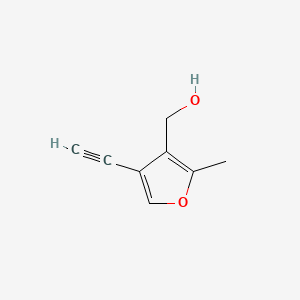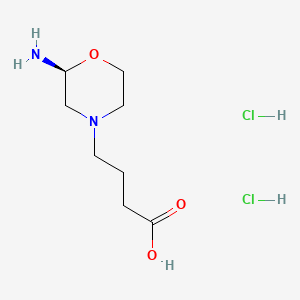
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminomorpholine group attached to a butanoic acid backbone, making it a versatile molecule for synthetic and medicinal chemistry applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride typically involves the Strecker synthesis, which is a well-known method for preparing α-amino acids. The process begins with the condensation of an aldehyde with ammonia to form an imine, followed by nucleophilic addition of cyanide to generate an α-aminonitrile. The α-aminonitrile is then hydrolyzed to yield the desired amino acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of (S)-4-(2-Aminomorpholino)butanoic acid, each with unique functional groups that can be further utilized in synthetic applications.
Applications De Recherche Scientifique
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in biochemical pathways and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomorpholine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-N-ethylpropanamide: Another chiral amino acid derivative with similar structural features.
Phenylboronic pinacol esters: Compounds with boronic acid groups that share some chemical reactivity.
Uniqueness
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride is unique due to its specific aminomorpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C8H18Cl2N2O3 |
|---|---|
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
4-[(2S)-2-aminomorpholin-4-yl]butanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O3.2ClH/c9-7-6-10(4-5-13-7)3-1-2-8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H/t7-;;/m0../s1 |
Clé InChI |
YTJBVEOIKDHNFY-KLXURFKVSA-N |
SMILES isomérique |
C1CO[C@@H](CN1CCCC(=O)O)N.Cl.Cl |
SMILES canonique |
C1COC(CN1CCCC(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


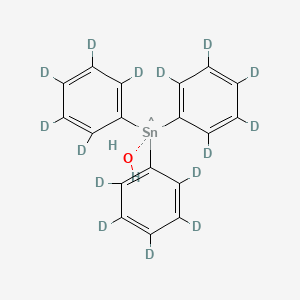
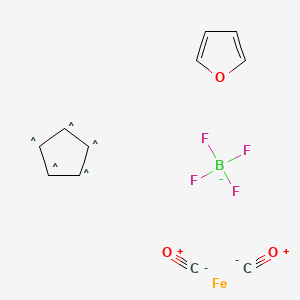
![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)

![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
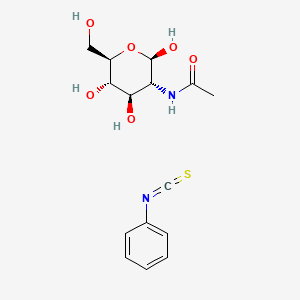
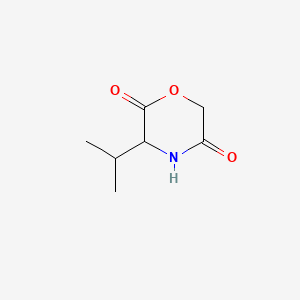
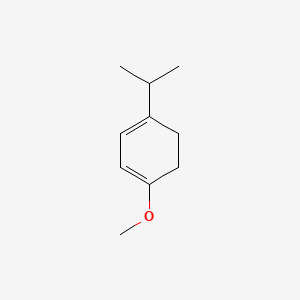
![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
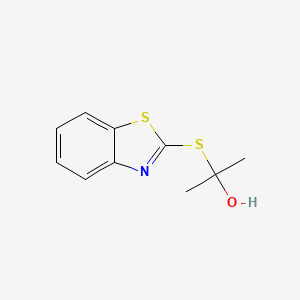
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
